Thiourea-13C,15N2

Catalog No.
S1485921
CAS No.
285977-83-5
M.F
CH4N2S
M. Wt
79.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiourea-13C,15N2

CAS Number

285977-83-5

Product Name

Thiourea-13C,15N2

IUPAC Name

bis(15N)(azanyl)(113C)methanethione

Molecular Formula

CH4N2S

Molecular Weight

79.1 g/mol

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1

InChI Key

UMGDCJDMYOKAJW-VMIGTVKRSA-N

SMILES

C(=S)(N)N

Synonyms

Thio-pseudourea-13C,15N2; β-Thiopseudourea-13C,15N2; Thiocarbamide-13C,15N2;

Canonical SMILES

C(=S)(N)N

Isomeric SMILES

[13C](=S)([15NH2])[15NH2]

Isotope Labeling in Proteins and Metabolites

  • Stable Isotope Labeling

    Thiourea-13C,15N2 is a stable isotope-labeled compound commonly used in scientific research to track metabolic pathways and protein synthesis. Stable isotopes are non-radioactive variants of atoms that have a different number of neutrons in their nucleus, leading to a difference in mass. These variations can be detected using analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), allowing researchers to follow labeled molecules as they undergo transformations in biological systems.

  • Protein Structure and Dynamics

    Thiourea-13C,15N2 has been specifically utilized for studies involving protein structure and dynamics. By incorporating this compound into proteins during their synthesis, researchers can obtain detailed information about the protein's three-dimensional structure, its motion, and its interactions with other molecules. The incorporation of isotopically labeled nitrogen (15N) is particularly valuable for NMR studies of proteins, as it enhances the resolution of protein backbone signals in NMR spectra.

Metabolic Studies and Flux Analysis

  • Tracing Metabolic Pathways

    Thiourea-13C,15N2 is also employed to trace metabolic pathways by tracking the incorporation of labeled atoms into metabolites. This approach helps elucidate the flow of molecules through different biochemical pathways, providing insights into metabolic processes and identifying potential metabolic alterations associated with various diseases.

  • Flux Analysis

    It finds application in flux analysis, where researchers measure the rates of metabolic reactions and how they change under different conditions. By quantifying the flow of labeled atoms through metabolic networks, researchers can gain a deeper understanding of cellular metabolism and its regulation.

Additional Applications

  • Enzyme Kinetics

    Thiourea-13C,15N2 can be used to study enzyme kinetics, which involves measuring the rates of enzyme-catalyzed reactions. The incorporation of labeled atoms into substrates or products can aid in determining the mechanism of enzyme action and identifying key catalytic residues within the enzyme.

  • Structural Biology Studies

    This compound can also be applied in structural biology studies to investigate the binding of molecules to proteins, nucleic acids, or other biomolecules. The strategically placed labeled atoms can provide information about the binding site and the interactions between the molecules.

Thiourea-13C,15N2 is a stable isotopically labeled compound derived from thiourea, which has the molecular formula CH4N2S. This compound features two isotopes: carbon-13 and nitrogen-15, making it useful in various analytical and research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of these isotopes allows for enhanced resolution and sensitivity in detecting metabolic processes and interactions in biological systems.

Thiourea-13C,15N2 doesn't have a direct mechanism of action as it's not typically used in its isolated form. Its primary function lies in serving as a probe molecule for NMR spectroscopy. The isotope enrichment allows researchers to track the specific carbon and nitrogen atoms within a larger molecule or complex system, providing valuable insights into their interactions and dynamics [].

Typical of thiourea derivatives. These include:

  • Coordination Reactions: Thiourea can form complexes with transition metals, such as copper and gold, through sulfur coordination. This property is utilized in catalysis and material science .
  • Substitution Reactions: The nitrogen atoms in thiourea can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Reduction Reactions: Thiourea derivatives can also be reduced to form amines or other functional groups under specific conditions.

Thiourea-13C,15N2 exhibits several biological activities:

  • Protective Effects: Research indicates that thiourea compounds can protect against toxicity induced by certain drugs, acting as a scavenger for reactive oxygen species.
  • Enzyme Inhibition: Some derivatives have shown potential in inhibiting enzymes involved in various metabolic pathways, which could be beneficial in therapeutic applications.
  • Ethylene Response Modulation: Thiourea derivatives have been shown to induce ethylene-like responses in plants, influencing growth and development .

Thiourea-13C,15N2 can be synthesized through several methods:

  • Direct Synthesis from Isothiocyanates: The compound can be synthesized by reacting isothiocyanates with amines. For instance, using 2-picolylamine with a suitable isothiocyanate yields thiourea derivatives .
  • Hydrolysis of Thioamides: Another method involves the hydrolysis of thioamides under acidic or basic conditions to form thiourea.
  • Isotope Labeling Techniques: Specific techniques for incorporating carbon-13 and nitrogen-15 into the thiourea framework are employed during synthesis to ensure high purity and yield of the labeled compound.

Thiourea-13C,15N2 has diverse applications:

  • Nuclear Magnetic Resonance Spectroscopy: Its isotopic labeling enhances the sensitivity and resolution of NMR studies, allowing for detailed analysis of metabolic processes .
  • Drug Development: The compound serves as a valuable tool for studying drug interactions and mechanisms of action due to its ability to form stable complexes with various biological targets.
  • Agricultural Research: Its role in modulating plant responses makes it useful in agricultural studies focused on growth regulation and stress responses.

Studies involving thiourea-13C,15N2 focus on its interactions with various biological molecules:

  • Metal Complexation Studies: Research has shown that thiourea can form stable complexes with metal ions, influencing their reactivity and bioavailability .
  • Metabolic Pathway Analysis: Using NMR techniques, researchers have investigated how thiourea derivatives interact within metabolic pathways, providing insights into their biological roles .

Several compounds share structural similarities with thiourea-13C,15N2. These include:

Compound NameMolecular FormulaUnique Characteristics
ThioureaCH4N2SParent compound; used as a precursor for derivatives.
1,3-DiphenylthioureaC13H12N2SKnown for its strong biological activity; used in studies on enzyme inhibition.
1-Benzyl-3-phenylthioureaC13H12N2SExhibits unique properties in coordination chemistry; used in drug design.

Thiourea-13C,15N2 is unique due to its isotopic labeling, which enhances its utility in NMR studies compared to its non-labeled counterparts. This characteristic allows for more precise tracking of metabolic processes and interactions within biological systems.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

(~13~C,~15~N_2_)Thiourea

Dates

Modify: 2023-08-15

Explore Compound Types